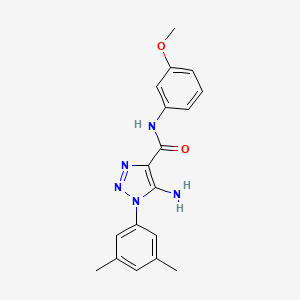![molecular formula C23H22N4 B5036492 N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5036492.png)
N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine, commonly known as BPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPEA is a member of the pyrazole family of compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
BPEA has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. BPEA has been shown to have a high affinity for the dopamine transporter, making it a potential candidate for the treatment of Parkinson's disease. Additionally, BPEA has been shown to have potent anticancer activity, making it a promising candidate for cancer therapy.
Wirkmechanismus
BPEA acts as a dopamine transporter inhibitor, preventing the reuptake of dopamine and increasing its concentration in the synaptic cleft. This results in increased dopamine signaling, which has been shown to have beneficial effects in the treatment of Parkinson's disease. Additionally, BPEA has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BPEA has been shown to have various biochemical and physiological effects, including the inhibition of dopamine reuptake, induction of apoptosis in cancer cells, and activation of the c-Jun N-terminal kinase pathway. Additionally, BPEA has been shown to increase the levels of reactive oxygen species, leading to oxidative stress in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BPEA has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. Additionally, BPEA has been shown to have potent anticancer activity, making it a valuable tool for cancer research. However, BPEA has several limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for BPEA research, including the development of new synthesis methods, the investigation of its potential use in the treatment of other neurological disorders, and the development of novel anticancer therapies. Additionally, further studies are needed to determine the safety and efficacy of BPEA in humans, as well as its potential side effects.
Synthesemethoden
BPEA can be synthesized using various methods, including the condensation of 4-biphenylylhydrazine with 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 4-biphenylylhydrazine with 3-(4-formylphenyl)-1H-pyrazole-4-carbaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reduced using sodium borohydride to obtain BPEA.
Eigenschaften
IUPAC Name |
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyridin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-2-4-19(5-3-1)20-6-8-21(9-7-20)23-22(17-26-27-23)16-25-15-12-18-10-13-24-14-11-18/h1-11,13-14,17,25H,12,15-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIYOHAMKYNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)CNCCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B5036418.png)
![N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5036424.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide](/img/structure/B5036428.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5036436.png)

![methyl 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5036462.png)
![11-(4-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5036473.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036474.png)


![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)

![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)